N-{3-[3-(4-bromophenyl)acryloyl]phenyl}acetamide
Overview
Description
N-{3-[3-(4-bromophenyl)acryloyl]phenyl}acetamide is a useful research compound. Its molecular formula is C17H14BrNO2 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.02079 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
N-{3-[3-(4-bromophenyl)acryloyl]phenyl}acetamide and its derivatives have shown promising results as antimicrobial agents. A study by Babu and Selvaraju (2020) found that certain chalcone derivatives, including those similar to this compound, exhibit strong antibacterial and moderate antifungal activities (Babu & Selvaraju, 2020). Similarly, Kalaivani, Arikrishnan, and Gopalakrishnan (2020) synthesized and characterized triazole derivatives that demonstrated effective antibacterial and antifungal properties (Kalaivani, Arikrishnan, & Gopalakrishnan, 2020).
Thermal and Electrical Properties
Research by Biryan and Pihtili (2021) explored the thermal and electrical properties of novel poly[propyl acrylate-co-phenyl methacrylate] containing an acetamido group, which is structurally related to this compound. They found that the presence of the amide group led to polymers with significant thermal stability and dielectric properties (Biryan & Pihtili, 2021).
Antioxidant Activity
The compound and its derivatives have also been studied for their antioxidant properties. Nguyen et al. (2021) synthesized chalcones containing N-arylacetamide groups, which showed antioxidant activity comparable to ascorbic acid (Nguyen et al., 2021).
Potential in Synthesis of β-Lactams or Acrylanilides
Pandolfi et al. (2019) investigated the reactivity of related bromopropanamides, leading to different products depending on the deprotonation site. This study provided insights into selective synthesis methods for β-lactams and acrylanilides, which have noteworthy biological activities (Pandolfi et al., 2019).
Potential Pesticide Applications
Olszewska, Pikus, and Tarasiuk (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds structurally related to this compound, as potential pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Properties
IUPAC Name |
N-[3-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-12(20)19-16-4-2-3-14(11-16)17(21)10-7-13-5-8-15(18)9-6-13/h2-11H,1H3,(H,19,20)/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXJHDASOHFTDX-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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